
3-Amino-2-methylthiopyridine
Overview
Description
3-Amino-2-methylthiopyridine is a heterocyclic compound containing a pyridine ring substituted with an amino group at the 3-position and a methylthio group at the 2-position
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is suggested that this compound may have effects on various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of action of 3-Amino-2-methylthiopyridine is not well-defined. It is hypothesized that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is suggested that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is hypothesized that this compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylthiopyridine typically involves the condensation of appropriate starting materials. One common method is the reaction of 2-methylthiopyridine with ammonia or an amine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylthiopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2-methylthiopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylthiopyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-methylthiopyridine
- 4-Amino-2-methylthiopyridine
- 2-Amino-4-methylthiopyridine
Uniqueness
3-Amino-2-methylthiopyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both an amino group and a methylthio group in specific positions on the pyridine ring allows for unique interactions and reactions that are not observed in other similar compounds .
Biological Activity
Overview
3-Amino-2-methylthiopyridine is a heterocyclic compound characterized by a pyridine ring with an amino group at the 3-position and a methylthio group at the 2-position. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties.
The molecular formula of this compound is , and its structure allows it to participate in various biochemical reactions. The amino group can form hydrogen bonds with biological molecules, while the methylthio group is involved in hydrophobic interactions, which are crucial for modulating enzyme or receptor activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported as low as 0.21 µM, indicating potent activity.
Microorganism | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Candida albicans | 0.83 |
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce cytotoxic effects on various cancer cell lines, including those derived from human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The IC50 values indicate a dose-dependent response, with lower toxicity observed in normal cell lines compared to cancerous ones.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or tumor growth.
- Gene Expression Modulation : It could alter the expression of genes associated with cell proliferation and apoptosis.
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several derivatives of aminopyridines, including this compound. The results showed that this compound had one of the highest activities against selected pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while maintaining relatively low toxicity towards normal cells. This selective action highlights its potential therapeutic applications .
- Molecular Docking Studies : Computational studies have shown that the compound binds effectively to target proteins involved in bacterial resistance mechanisms, such as MurD and DNA gyrase. These interactions are critical for its antibacterial activity and suggest avenues for further drug development .
Properties
IUPAC Name |
2-methylsulfanylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXJLRUDJQKXKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576419 | |
Record name | 2-(Methylsulfanyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38240-22-1 | |
Record name | 2-(Methylsulfanyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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